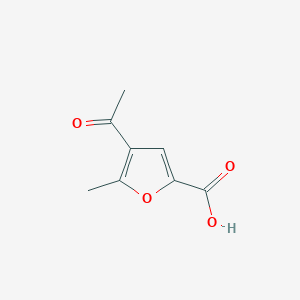

4-Acetyl-5-methylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-5-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXSFIPLAOADQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Acetyl 5 Methylfuran 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Nucleus

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). pearson.compearson.com Electrophilic substitution on furan preferentially occurs at the 2- and 5-positions (the α-positions) due to the superior stabilization of the cationic intermediate (the sigma complex) through resonance involving the ring oxygen. pearson.comquora.com

In 4-Acetyl-5-methylfuran-2-carboxylic acid, the 2- and 5-positions are already substituted. Therefore, electrophilic aromatic substitution must occur at one of the remaining β-positions, C3 or C4. Given that the C4 position is already occupied by an acetyl group, the only available position for direct electrophilic aromatic substitution is the C3 position.

-CH₃ (Methyl group) at C5: The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. In a furan ring, this translates to directing incoming electrophiles to the adjacent positions.

-COOH (Carboxylic acid group) at C2: The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

-COCH₃ (Acetyl group) at C4: The acetyl group is also a deactivating, meta-directing group because of its electron-withdrawing nature.

The combined influence of these substituents on the reactivity of the sole available C3 position is complex. The activating methyl group at C5 would enhance the electron density at C4, but this position is already substituted. The deactivating carboxylic acid at C2 and acetyl group at C4 will both withdraw electron density from the ring, making the furan nucleus less reactive towards electrophiles compared to unsubstituted furan. The substitution will, therefore, require harsher reaction conditions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 5 | Activating (electron-donating) | Ortho, Para-directing |

| -COOH | 2 | Deactivating (electron-withdrawing) | Meta-directing |

| -COCH₃ | 4 | Deactivating (electron-withdrawing) | Meta-directing |

Nucleophilic Reactivity at the Carboxylic Acid and Acetyl Functional Groups

The carboxylic acid and acetyl groups appended to the furan ring are primary centers for nucleophilic attack.

The carboxylic acid group at the C2 position can undergo a variety of reactions typical for this functional group. These reactions generally involve the initial activation of the carboxyl group, for instance, by conversion to an acyl chloride or through the use of coupling agents like 1,1'-Carbonyldiimidazole (CDI). nih.gov

Common reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

Amide formation: Reaction with amines, often facilitated by coupling agents, to yield amides. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Under thermal conditions, furan-2-carboxylic acids can undergo decarboxylation to yield the corresponding furan. researchgate.net

The carbonyl carbon of the acetyl group at the C4 position is electrophilic and thus susceptible to nucleophilic attack. Important reactions involving this group include:

Reduction: The acetyl group can be reduced to a secondary alcohol (an ethyl alcohol group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄). More vigorous reduction can lead to the corresponding alkane.

Oxidation: Under specific conditions, the acetyl group can be oxidized, for instance, in the haloform reaction if treated with a base and a halogen.

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.

Oxidation and Reduction Chemistry of Functional Groups within the Compound

The various functional groups of this compound exhibit different susceptibilities to oxidation and reduction.

Oxidation: The furan ring itself can be sensitive to strong oxidizing agents, which can lead to ring-opening reactions. The methyl group could potentially be oxidized to a carboxylic acid under harsh conditions. The acetyl group is generally resistant to further oxidation, except under specific conditions like the Baeyer-Villiger oxidation. The primary target for selective oxidation would likely be the conversion of the acetyl group or the carboxylic acid under specific enzymatic or catalytic conditions. For instance, some biocatalysts have been shown to selectively oxidize aldehyde groups on furan rings to carboxylic acids. lu.semdpi.com While not directly applicable to the acetyl group, it highlights the potential for selective transformations.

Reduction: As mentioned previously, both the carboxylic acid and the acetyl group can be reduced. The carboxylic acid can be reduced to a primary alcohol, and the acetyl group to a secondary alcohol. Catalytic hydrogenation could potentially reduce the furan ring, although this typically requires high pressures and specific catalysts. The relative ease of reduction would likely be the acetyl group being more readily reduced than the carboxylic acid.

A summary of the potential oxidation and reduction products of the key functional groups is presented in the table below.

| Functional Group | Reagent/Condition | Product |

| Carboxylic Acid (-COOH) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Acetyl (-COCH₃) | NaBH₄ | Secondary Alcohol (-CH(OH)CH₃) |

| Furan Ring | Strong Oxidizing Agents | Ring-opened products |

| Methyl (-CH₃) | Harsh Oxidation (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

Selective Oxidation Reactions

The presence of multiple oxidizable sites—the methyl group, the acetyl group, and the furan ring itself—makes selective oxidation a significant challenge. The outcome of an oxidation reaction would be highly dependent on the chosen oxidant and reaction conditions.

Oxidation of the Methyl Group: The methyl group at the C5 position is susceptible to oxidation. Benzylic-type oxidation of methyl groups on heterocyclic rings can be achieved using various reagents. For instance, site-selective electrochemical oxidation has been used to convert methyl benzoheterocycles into aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially oxidize the methyl group further to a carboxylic acid, yielding a furan-2,5-dicarboxylic acid derivative.

Oxidation of the Acetyl Group: The acetyl moiety can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction would convert the ketone into an ester (an acetate (B1210297) group) using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The migratory aptitude of the furan ring versus the methyl group of the acetyl function would determine the final product structure.

Oxidation of the Furan Ring: The furan ring is an electron-rich heterocycle and is prone to oxidative cleavage. researchgate.net The reaction with singlet oxygen, often generated photochemically, leads to the formation of an endoperoxide intermediate, which can rearrange to produce unsaturated 1,4-dicarbonyl compounds. rsc.orgresearchgate.net Catalytic systems, such as Mn(III)/Co(II), are also known to mediate the oxidative ring-opening of furans, proceeding through a similar 1,4-dicarbonyl intermediate. rsc.orgrsc.org In some contexts, the furan ring can be considered a masked carboxylic acid, as strong oxidizing conditions (e.g., RuCl₃/NaIO₄ or ozone) can cleave the ring to reveal this functionality. youtube.com

A summary of potential selective oxidation reactions is presented below.

| Target Functional Group | Oxidizing Agent/Method | Potential Product(s) |

| 5-Methyl Group | Electrochemical Oxidation | 5-Formyl-4-acetylfuran-2-carboxylic acid |

| 5-Methyl Group | KMnO₄, CrO₃ | 4-Acetyl-furan-2,5-dicarboxylic acid |

| 4-Acetyl Group | mCPBA (Baeyer-Villiger) | Acetic (5-carboxy-2-methyl-furan-3-yl) ester |

| Furan Ring | ¹O₂ (Singlet Oxygen) | Ring-opened 1,4-dicarbonyl species |

| Furan Ring | RuCl₃/NaIO₄ | Acyclic polycarboxylic acid |

Controlled Reduction Pathways

The molecule possesses three reducible functional groups: the acetyl ketone, the carboxylic acid, and the furan ring. Achieving selective reduction requires careful choice of reducing agents and conditions.

Reduction of the Acetyl Group: The ketone of the acetyl group is generally more easily reduced than the carboxylic acid. Chemoselective reduction to a secondary alcohol, 1-(5-carboxy-2-methylfuran-4-yl)ethanol, can be achieved using mild hydride reagents such as sodium borohydride (NaBH₄). Biocatalytic reductions, for instance using plant enzymes found in carrots (Daucus carota), have been shown to reduce similar ketones enantioselectively. researchgate.net More vigorous reduction methods, like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reductions, could potentially reduce the ketone completely to an ethyl group, though the acidic or basic conditions could affect the furan ring and carboxylic acid.

Reduction of the Furan Ring: The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring. This transformation is typically accomplished via catalytic hydrogenation over noble metal catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh). elsevierpure.com For furan derivatives, this reduction often requires forcing conditions. It is a challenge to achieve this without affecting other reducible groups, especially the ketone.

Reductive Ring-Opening (Hydrogenolysis): Under certain catalytic hydrogenation conditions, particularly with catalysts like platinum, C–O bond cleavage can occur, leading to the opening of the furan ring. elsevierpure.comd-nb.info The hydrogenolysis of 2-furancarboxylic acids can yield compounds like 5-hydroxyvaleric acid. d-nb.inforesearchgate.net This pathway competes with simple ring saturation.

Reduction of the Carboxylic Acid: The reduction of the carboxylic acid to a primary alcohol requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). These reagents would also reduce the acetyl ketone. Therefore, protecting the ketone would be necessary to selectively reduce the carboxylic acid.

The table below outlines possible controlled reduction pathways.

| Target Functional Group | Reducing Agent/Method | Potential Product(s) | Notes |

| 4-Acetyl Group (Ketone) | NaBH₄ | 4-(1-Hydroxyethyl)-5-methylfuran-2-carboxylic acid | Chemoselective for the ketone. |

| Furan Ring | H₂/Pd or Pt | 4-Acetyl-5-methyl-tetrahydrofuran-2-carboxylic acid | May also reduce the acetyl group depending on conditions. |

| Furan Ring (Hydrogenolysis) | H₂/Pt | Various acyclic hydroxy acids | Ring-opening pathway. |

| 2-Carboxylic Acid | BH₃·THF (with ketone protection) | (4-Acetyl-5-methylfuran-2-yl)methanol | Requires prior protection of the ketone. |

Ring-Opening and Rearrangement Reactions of the Furan Core

The furan ring, despite its aromatic character, is susceptible to a variety of ring-opening and rearrangement reactions, which are fundamental to its utility in chemical synthesis and are also implicated in its metabolism.

Oxidative Ring-Opening: As mentioned previously, oxidation is a common method for furan ring cleavage. The reaction with various oxidants like NBS, mCPBA, or Mn(III)/Co(II) catalysts can lead to the formation of unsaturated 1,4-dicarbonyls. rsc.orgresearchgate.net This transformation, known as the Achmatowicz rearrangement when applied to furfuryl alcohols, is a powerful tool in organic synthesis for accessing pyranose structures and other complex molecules. baranlab.org

Reductive Ring-Opening: Catalytic hydrogenolysis can cleave the C-O bonds of the furan ring, converting the heterocyclic structure into an aliphatic one. d-nb.info For furancarboxylic acids, this can lead to the formation of valuable linear synthons like adipic acid from 2,5-furandicarboxylic acid. elsevierpure.com

Acid-Catalyzed Rearrangements: Furans are notoriously sensitive to strong acids. nih.govresearchgate.net Acid catalysis can promote hydration and subsequent ring-opening to form 1,4-dicarbonyl compounds. In some cases, intricate acid-catalyzed rearrangements can lead to the formation of different heterocyclic or carbocyclic systems. For instance, treatment of certain dihydrofuran derivatives with methanolic hydrogen chloride has been shown to yield complex mixtures of ring-opened and rearranged products. researchgate.net

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions. acs.org While the initial cycloadducts can sometimes be isolated, they often undergo subsequent rearrangements. These reactions can be followed by ring-opening of the oxygen bridge, leading to new molecular scaffolds. researchgate.net

Advanced Mechanistic Studies: Probing Reaction Pathways and Transition States

While no specific mechanistic studies for this compound have been reported, the reaction pathways can be understood by examining theoretical and experimental studies on simpler furan compounds.

Mechanism of Oxidation: The atmospheric oxidation of furans initiated by hydroxyl (OH) radicals has been studied theoretically. acs.org The reaction predominantly begins with the addition of the OH radical to the C2 or C5 positions of the furan ring, forming a chemically activated adduct. This adduct can then undergo ring-opening by breaking a C-O bond to form unsaturated 1,4-dicarbonyl radical species. acs.org Alternatively, it can react with O₂ to form ring-retaining products. acs.org The oxidation by singlet oxygen is believed to proceed via a [4+2] cycloaddition to form an endoperoxide, which then rearranges to the dicarbonyl product. researchgate.net

Mechanism of Reductive Ring-Opening: The mechanism of catalytic C–O hydrogenolysis on metal surfaces is complex. For furfural (B47365) conversion, theoretical studies suggest that the ring-opening of adsorbed furan is kinetically and thermodynamically more favorable than the hydrogenation of the ring to tetrahydrofuran on certain catalyst surfaces. nih.govacs.org The reaction proceeds through the cleavage of a C-O bond, leading to a surface-bound intermediate that is subsequently hydrogenated.

Mechanism of Electrophilic Substitution: The furan ring undergoes electrophilic aromatic substitution, and the regioselectivity is governed by the existing substituents. The carboxylic acid group is deactivating and meta-directing (directing to C4), while the methyl group is activating and ortho/para-directing (directing to C4). The acetyl group is deactivating and meta-directing (directing to C3). The sole available position for substitution is C3. The combined electronic effects would likely make electrophilic substitution on the C3 position difficult.

Derivatization Reactions for the Construction of Chemical Libraries

The structure of this compound offers two primary handles for derivatization: the carboxylic acid group and the acetyl ketone. These functional groups allow for the straightforward synthesis of a diverse library of compounds for screening in various applications.

Derivatization of the Carboxylic Acid: The carboxylic acid at C2 is a versatile functional group for building chemical libraries.

Esterification: Reaction with various alcohols under acidic catalysis (e.g., Fischer esterification) or using coupling agents will produce a library of esters.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling agents like EDC/HOBt) followed by reaction with a diverse set of primary or secondary amines will yield a library of amides.

Conversion to other functionalities: The carboxylic acid can be converted into other groups, such as acyl azides (for Curtius rearrangement) or used in multicomponent reactions.

Derivatization of the Acetyl Group: The ketone at C4 provides another point of diversification.

Condensation Reactions: The ketone can react with hydroxylamine (B1172632) to form oximes, with hydrazines to form hydrazones, and with semicarbazide (B1199961) to form semicarbazones.

Alpha-Functionalization: The α-methyl group of the acetyl moiety can be functionalized, for example, through halogenation followed by substitution, or by participating in aldol-type condensation reactions with various aldehydes.

Reduction: As previously discussed, selective reduction of the ketone to a secondary alcohol introduces a new functional group and a chiral center, which can be further derivatized (e.g., by acylation or etherification).

The table below summarizes potential derivatization reactions for library synthesis.

| Functional Handle | Reagent Class | Resulting Functional Group | Library Diversity Source |

| Carboxylic Acid | Alcohols | Ester | Varied R-group from alcohol |

| Carboxylic Acid | Amines (Primary/Secondary) | Amide | Varied R-groups from amine |

| Acetyl Group (Ketone) | Hydrazines | Hydrazone | Varied R-group from hydrazine |

| Acetyl Group (Ketone) | Hydroxylamine | Oxime | - |

| Acetyl Group (Ketone) | Aldehydes (Aldol) | α,β-Unsaturated Ketone | Varied R-group from aldehyde |

| Acetyl Group (Ketone) | Reducing Agents (e.g., NaBH₄) | Secondary Alcohol | Introduces chirality and hydroxyl group |

Exploration of Derivatives and Structural Analogues: Synthesis and Structure Reactivity Relationships

Rational Design Principles for Chemically Modified Analogues

The rational design of analogues of 4-Acetyl-5-methylfuran-2-carboxylic acid is predicated on a thorough understanding of the electronic and steric contributions of its constituent functional groups. The furan (B31954) ring, an electron-rich aromatic heterocycle, is the core of this system. The substituents—an acetyl group at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 2-position—profoundly influence the ring's reactivity.

Design strategies for new analogues often involve the following principles:

Bioisosteric Replacement : Key functional groups can be replaced with others that have similar physical or chemical properties. For instance, the carboxylic acid could be substituted with a tetrazole or a sulfonamide group to modulate acidity and lipophilicity. The acetyl group's carbonyl could be replaced with an oxime or a hydrazone to alter its electronic properties and hydrogen bonding capacity.

Modulation of Electronic Effects : The acetyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic substitution. Conversely, the methyl group is electron-donating. Altering these groups, for example, by replacing the methyl with a more strongly electron-donating group like a methoxy (B1213986) group, or the acetyl with a less deactivating group, can fine-tune the reactivity of the furan core.

Steric Hindrance Manipulation : The size of the substituents can be altered to control the accessibility of reagent to the reactive sites on the furan ring. Introducing bulkier groups at the 5-position, for example, could direct reactions to the less hindered 3-position.

Introduction of New Reactive Sites : New functional groups can be introduced to provide handles for further chemical transformations. For example, halogenation of the methyl group could create a site for nucleophilic substitution, allowing for the attachment of various other moieties.

A diversity-oriented synthesis approach can also be employed, where a common intermediate is used to generate a library of compounds with diverse structures and functionalities. researchgate.net This can be particularly useful in the exploration of new chemical space around the this compound core.

Impact of Structural Modifications on Chemical Reactivity and Selectivity

Structural modifications to the this compound molecule have a predictable, yet profound, impact on its chemical reactivity and the selectivity of its reactions. The furan ring is inherently more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. pearson.comquora.com However, the existing substituents on the target molecule direct further reactions.

The carboxylic acid and acetyl groups are deactivating and meta-directing in traditional aromatic systems. In the furan ring, their electron-withdrawing nature reduces the electron density of the ring, making it less susceptible to electrophilic attack. The methyl group, being electron-donating, activates the ring. The interplay of these electronic effects will govern the regioselectivity of further substitutions.

The reactivity of the carboxylic acid derivatives themselves follows a well-established hierarchy, with acyl halides being the most reactive, followed by anhydrides, esters and carboxylic acids, and finally amides. libretexts.orgyoutube.com Thus, converting the carboxylic acid of the parent compound into an acyl chloride would significantly enhance its reactivity towards nucleophiles, facilitating the synthesis of a wide range of esters and amides.

Table 1: Predicted Impact of Structural Modifications on Reactivity

| Modification | Predicted Effect on Furan Ring Reactivity | Predicted Effect on Carboxylic Acid Reactivity |

| Replacement of -CH3 with -OCH3 | Increased activation towards electrophilic substitution | Minimal |

| Replacement of -COCH3 with -CH(OH)CH3 | Reduced deactivation of the furan ring | Minimal |

| Conversion of -COOH to -COCl | Minimal | Increased reactivity towards nucleophiles |

| Halogenation of the furan ring | Decreased reactivity towards further electrophilic substitution | Minimal |

The Diels-Alder reaction, a powerful tool in furan chemistry for the formation of six-membered rings, would also be influenced by these structural modifications. numberanalytics.com Electron-withdrawing groups on the furan ring can decrease its reactivity as a diene. Therefore, modification of the acetyl and carboxylic acid groups would be critical in tuning the molecule's suitability for such cycloaddition reactions.

Synthetic Routes to Novel Heterocyclic Systems Incorporating the 4-Acetyl-5-methylfuran Core

The functional groups of this compound provide multiple handles for the synthesis of novel heterocyclic systems. The furan ring itself can act as a building block for more complex structures.

Diels-Alder Cycloaddition : The furan core can participate as a diene in [4+2] cycloaddition reactions with various dienophiles to construct oxabicyclic systems. acs.orgstrath.ac.uk These adducts can then undergo further transformations, such as ring-opening or rearrangement, to yield highly functionalized carbocycles and heterocycles.

Ring-Opening and Recyclization : Under certain conditions, the furan ring can be opened and subsequently recyclized to form different heterocyclic systems. For example, oxidative ring-opening of the furan could lead to a 1,4-dicarbonyl compound, which could then be condensed with hydrazines or amines to form pyridazines or pyrroles, respectively.

Condensation Reactions : The acetyl and carboxylic acid groups are valuable for building new rings. The acetyl group can undergo condensation with binucleophiles to form pyrimidines, pyrazoles, or other heterocycles. The carboxylic acid can be converted to an acyl chloride or activated with coupling reagents to react with ortho-substituted anilines or similar compounds to form fused heterocyclic systems like benzoxazinones.

Multicomponent Reactions : The parent molecule could be a substrate in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. researchgate.net For instance, the acetyl group could participate in a Hantzsch-type reaction to build a dihydropyridine (B1217469) ring fused to the furan core.

Table 2: Potential Heterocyclic Systems from this compound

| Reaction Type | Reagents | Resulting Heterocyclic System |

| Diels-Alder | Maleimide | Oxabicyclo[2.2.1]heptene derivative |

| Condensation | Hydrazine | Pyrazole derivative |

| Condensation | Guanidine | Pyrimidine derivative |

| Paal-Knorr | Primary amine (after ring opening) | Pyrrole derivative |

These synthetic strategies, among others, provide a rich platform for the generation of diverse heterocyclic libraries based on the this compound scaffold.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.net For the derivatives of this compound, a QSRR analysis could provide valuable insights into how structural modifications influence their transformation rates and selectivity.

A typical QSRR study would involve the following steps:

Data Set Generation : A series of analogues of this compound would be synthesized with systematic variations in their substituents.

Reactivity Measurement : The rates of specific chemical reactions, such as esterification, amide formation, or participation in a Diels-Alder reaction, would be experimentally determined for each compound in the series.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

Electronic descriptors : Hammett constants, partial atomic charges, HOMO/LUMO energies.

Steric descriptors : Molar refractivity, van der Waals volume.

Topological descriptors : Connectivity indices.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the experimentally measured reactivity.

Model Validation : The predictive power of the QSRR model would be assessed using internal and external validation techniques.

A validated QSRR model could then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the rational design of derivatives with desired chemical properties and accelerating the discovery of novel compounds.

Computational and Theoretical Investigations of 4 Acetyl 5 Methylfuran 2 Carboxylic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be essential to understanding the electronic nature of 4-Acetyl-5-methylfuran-2-carboxylic acid. These theoretical methods provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the analysis would involve visualizing the electron density distribution of these orbitals and calculating the energy gap.

Hypothetical FMO Data Table

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution on the surface of this compound, providing a visual guide to its reactive sites. The map uses a color scale to denote different potential values: red typically indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. For this molecule, regions around the carbonyl oxygens and the carboxylic acid group would be expected to be electron-rich.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Hypothetical NBO Data Table for Major Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Prediction and Simulation of Spectroscopic Properties

Theoretical calculations are invaluable for interpreting experimental spectra and assigning vibrational modes and electronic transitions.

Vibrational Spectroscopy Simulations (Infrared and Raman)

Simulated Infrared (IR) and Raman spectra would be generated using DFT calculations. These simulations predict the vibrational frequencies and intensities of the molecule's normal modes. By comparing the calculated spectra with experimental data (if available), a precise assignment of the observed spectral bands to specific molecular vibrations (e.g., C=O stretching, O-H bending, furan (B31954) ring modes) can be made.

Hypothetical Vibrational Frequency Data Table

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | Data not available |

| C=O stretch (Acetyl) | Data not available |

| C=O stretch (Carboxylic acid) | Data not available |

| Furan ring C-O-C stretch | Data not available |

Electronic Spectroscopy and Transitions (UV-Vis Absorption, TD-DFT Calculations)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the UV-Vis absorption spectrum. These calculations predict the electronic transition energies (wavelengths), oscillator strengths (intensities), and the nature of the transitions (e.g., n→π, π→π). This analysis would identify the key molecular orbitals involved in the electronic excitations of this compound.

Hypothetical UV-Vis Data Table

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for the structural elucidation of molecules like this compound. Theoretical calculations of NMR chemical shifts are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). These predictions can aid in the assignment of experimental spectra and provide insights into the electronic structure of the molecule.

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). For this compound, predictions would be made for both ¹H and ¹³C NMR spectra.

The predicted ¹H NMR chemical shifts would be influenced by the electronic environment of each proton. For instance, the proton on the furan ring is expected to appear in the aromatic region, with its exact shift influenced by the electron-withdrawing acetyl and carboxylic acid groups. The methyl protons of the acetyl and the 5-methyl group would appear further upfield. The acidic proton of the carboxylic acid group would be expected at a significantly downfield chemical shift, often appearing as a broad signal. researchgate.net

Similarly, ¹³C NMR chemical shift predictions would identify the resonances for each carbon atom in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups would be the most deshielded, appearing at the downfield end of the spectrum. The carbons of the furan ring would have shifts characteristic of aromatic heterocycles, modified by the substituents. The methyl carbons would be found at the upfield end of the spectrum.

A study on the closely related 2-acetyl-5-methylfuran (B71968) utilized DFT methods to correlate experimental and theoretical NMR data, demonstrating the utility of this approach for furan derivatives. nih.gov While specific data for the carboxylic acid derivative is unavailable, an illustrative table of predicted chemical shifts is presented below.

Illustrative Predicted NMR Chemical Shifts for this compound This data is hypothetical and for illustrative purposes only.

¹H NMR| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (furan ring) | 7.1 - 7.3 |

| CH₃ (5-position) | 2.4 - 2.6 |

| CH₃ (acetyl) | 2.5 - 2.7 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (furan ring) | 115 - 150 |

| C=O (acetyl) | 190 - 200 |

| C=O (carboxylic acid) | 165 - 175 |

| CH₃ (5-position) | 13 - 16 |

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a key tool for investigating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies could elucidate pathways for reactions such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl centers, or reactions involving the carboxylic acid group.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and products. The energies of these species allow for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For instance, the acylation of methylfuran, a related process, has been a subject of interest. canterbury.ac.uk

A hypothetical study on the decarboxylation of this compound could be performed. This would involve calculating the energy profile for the removal of CO₂ from the molecule, likely proceeding through a high-energy transition state. The calculations would help determine the temperature at which this reaction might become significant.

Another area of investigation could be the relative reactivity of the two carbonyl groups towards nucleophilic attack. By modeling the addition of a nucleophile to both the acetyl and carboxylic acid groups, the activation barriers for each process could be compared to predict the regioselectivity of such reactions.

Illustrative Energetics for a Hypothetical Reaction of this compound This data is hypothetical and for illustrative purposes only.

Reaction: Nucleophilic addition of a generic nucleophile (Nu⁻)| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Addition to Acetyl Carbonyl | 15.2 | -8.5 |

Investigation of Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to simulate these effects. For this compound, a molecule with both polar and nonpolar regions, solvation is expected to play a crucial role in its behavior.

There are two main types of computational solvation models: explicit and implicit. Explicit models surround the solute molecule with a number of individual solvent molecules, providing a detailed picture of solute-solvent interactions but at a high computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, offering a more computationally efficient approach.

A computational study of this compound in different solvents (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like DMSO, and a polar protic solvent like water) could reveal changes in its geometry, electronic structure, and reactivity. For example, the hydrogen bonding capabilities of the carboxylic acid group would be significantly affected by the solvent. In a protic solvent, the molecule would act as both a hydrogen bond donor and acceptor with the solvent.

These solvation models can be combined with reaction mechanism calculations to understand how a solvent can alter reaction rates and outcomes by stabilizing or destabilizing transition states and intermediates.

Illustrative Calculated Dipole Moments of this compound in Different Solvents This data is hypothetical and for illustrative purposes only.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.5 |

| Hexane | 1.9 | 4.1 |

| DMSO | 46.7 | 5.8 |

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG)

Topological analysis of the electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis are used to visualize and quantify the electronic structure. nih.gov

For this compound, these analyses would be performed on the electron density obtained from a high-level quantum mechanical calculation.

Electron Localization Function (ELF): ELF provides a measure of the likelihood of finding an electron pair. An ELF analysis of this compound would reveal basins of high localization corresponding to covalent bonds and lone pairs. This would allow for a quantitative description of the bonding in the furan ring and the nature of the bonds within the acetyl and carboxylic acid functional groups.

Localized Orbital Locator (LOL): LOL is similar to ELF and is also used to visualize areas of high electron localization. It can provide a clear picture of bonding and lone pair regions in the molecule.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and characterizing non-covalent interactions. For this compound, this could be used to study potential intramolecular hydrogen bonds, for example, between the carboxylic acid proton and the acetyl oxygen. The analysis would reveal surfaces corresponding to different types of interactions, such as strong attractive (hydrogen bonds), weak (van der Waals), and repulsive (steric clash).

These topological analyses provide a deeper understanding of the electronic structure than simple orbital models and can be used to rationalize the molecule's stability, reactivity, and spectroscopic properties.

Illustrative Results of a Hypothetical RDG Analysis for this compound This data is hypothetical and for illustrative purposes only.

| Interaction Type | Sign(λ₂)ρ | Description |

|---|---|---|

| Strong Attractive | Negative | Indicates a potential intramolecular hydrogen bond between the carboxylic acid OH and the acetyl C=O. |

| Weak van der Waals | Near Zero | Found between the methyl groups and the furan ring. |

Applications As Chemical Precursors and Intermediates in Advanced Synthetic Paradigms

Role as a Key Building Block in Complex Organic Synthesis

4-Acetyl-5-methylfuran-2-carboxylic acid is a multifunctional furan (B31954) derivative possessing three key functional groups: a carboxylic acid, a ketone, and a substituted furan ring. This unique combination of reactive sites makes it a valuable and versatile building block in complex organic synthesis. The furan core, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a wide range of natural products and biologically active molecules.

The carboxylic acid group at the C2 position can readily undergo esterification, amidation, or be converted into an acyl halide, providing a handle for coupling with various nucleophiles. The acetyl group at the C4 position offers a site for reactions typical of ketones, such as nucleophilic addition, condensation reactions (e.g., aldol (B89426) or Knoevenagel), and oxidation or reduction. The methyl group at the C5 position can also participate in certain reactions, such as halogenation.

The strategic placement of these functional groups on the furan ring allows for regioselective transformations, enabling the synthesis of complex molecular architectures. For instance, the furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to bicyclic compounds. The inherent reactivity of the furan nucleus also allows for electrophilic substitution reactions, further expanding its synthetic utility. While specific documented applications of this compound are not extensively reported in publicly available literature, its structural motifs are present in various synthetic targets.

Precursor in the Synthesis of Diverse Pharmaceutical Intermediates

Furan-containing compounds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active agents. While direct evidence for the use of this compound in the synthesis of specific pharmaceuticals is limited in the available literature, its structural features suggest its potential as a precursor for various pharmaceutical intermediates. The furan nucleus is a key component of several established drugs, and the functional groups on this particular molecule offer multiple avenues for elaboration into more complex drug-like scaffolds.

The synthesis of nitrofuran-class antibiotics, for example, often involves the functionalization of a furan ring. nih.gov Although the specific substitution pattern of this compound may not directly lead to existing nitrofuran drugs, its core structure could be modified to produce novel analogues with potential antimicrobial activity.

Furthermore, furan derivatives are being explored for their potential in treating a range of diseases. The general class of furan carboxylic acids has been investigated for various biological activities. researchgate.net The combination of the carboxylic acid and acetyl groups on the furan ring of this compound provides handles for the introduction of pharmacophores that could interact with biological targets. For instance, the carboxylic acid could be used to form amides with various amines, a common linkage in many pharmaceutical compounds. The acetyl group could be transformed into other functionalities, such as an alcohol or an amine, to explore different binding interactions.

Integration into Agrochemical Development Pathways

The furan scaffold is also a recognized platform for the development of new agrochemicals, including fungicides, herbicides, and insecticides. One notable example of a furan-containing fungicide is Fenfuram. researchgate.net While not directly derived from this compound, the presence of a furan-carboxamide structure in Fenfuram highlights the potential of this class of compounds in agrochemical applications.

The functional groups of this compound could be strategically modified to generate novel agrochemical candidates. The carboxylic acid moiety can be converted into a variety of esters or amides, which are common functional groups in many pesticides. The acetyl group could be a site for derivatization to tune the molecule's lipophilicity and other physicochemical properties, which are critical for its uptake and transport in plants or insects.

The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The furan ring, being a bio-based scaffold, is an attractive starting point for the design of more sustainable crop protection agents. The specific substitution pattern of this compound offers a unique chemical space to explore for the discovery of new active ingredients.

Utilization in Materials Science: Development of Functional Polymers, Resins, and Advanced Materials

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. mdpi.comnih.gov The di-functional nature of many furan derivatives allows them to act as monomers in polymerization reactions. 2,5-Furandicarboxylic acid (FDCA), a well-studied furan derivative, is a key building block for the bio-based polyester (B1180765) polyethylene (B3416737) furanoate (PEF), which shows promise as a replacement for PET. mdpi.com

While this compound is a mono-carboxylic acid and thus cannot directly act as a di-acid monomer in the same way as FDCA, its functional groups could be utilized in the development of functional polymers and resins. The carboxylic acid group can be used to graft the furan moiety onto existing polymer backbones, thereby modifying their properties. For example, it could be incorporated into polyesters or polyamides as a side-chain functional group.

The acetyl group provides a reactive site for post-polymerization modification. This could allow for the cross-linking of polymers, leading to the formation of thermosetting resins with potentially desirable thermal and mechanical properties. The furan ring itself can participate in Diels-Alder reactions, which can be used to create reversible cross-links in polymers, leading to self-healing materials. mdpi.com The unique substitution pattern of this compound could lead to polymers with novel properties that are not accessible from more common furan-based monomers.

Contribution to the Development of Sustainable Chemical Processes Based on Furan Chemistry

The transition to a bio-based economy relies heavily on the development of sustainable chemical processes that utilize renewable feedstocks. Furan derivatives, which can be derived from biomass, are considered key platform chemicals in this transition. nih.gov The synthesis and utilization of compounds like this compound contribute to the broader field of sustainable furan chemistry.

The development of efficient and environmentally friendly methods for the synthesis of functionalized furans is a major area of research. While the specific synthesis of this compound is not widely documented, research into the synthesis of its isomers, such as 5-acetyl-2-furan-carboxylic acid, provides insights into potential synthetic routes. researchgate.net These often involve the use of renewable starting materials and catalytic processes that minimize waste and energy consumption.

The use of furan derivatives as building blocks in the chemical industry reduces our reliance on fossil fuels and contributes to a more circular economy. The diverse applications of these compounds in pharmaceuticals, agrochemicals, and materials science further enhance their value in a sustainable chemical landscape. The exploration of the chemistry and applications of less common furan derivatives like this compound is crucial for expanding the toolbox of bio-based chemicals and unlocking new opportunities for sustainable technologies.

Q & A

Q. Key Considerations :

- Control reaction temperature (40–60°C) to avoid ring-opening side reactions.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, AlCl₃, 50°C | 65–70% | |

| Carboxylation | KMnO₄, H₂SO₄, 60°C | 50–55% | |

| Purification | Ethanol/water recrystallization | 90% |

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic Research Question

Comprehensive characterization involves:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 2.4–2.6 ppm (acetyl methyl), δ 6.2–6.5 ppm (furan protons), and δ 12–13 ppm (carboxylic acid proton, broad) .

- ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O), δ 190–200 ppm (acetyl C=O), and δ 100–120 ppm (furan carbons) .

- FT-IR : Strong bands at 1680–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch, carboxylic acid) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., monoclinic space group P2₁/c, as seen in related furan-carboxylic acids) .

Advanced Tip : Use HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to detect trace impurities (<0.1%) .

What strategies are recommended for resolving contradictory data in reaction yields when varying substituents on furan-carboxylic acid derivatives?

Advanced Research Question

Contradictions in yields often stem from:

- Steric/Electronic Effects : Bulky substituents (e.g., ethyl vs. methyl) alter reaction kinetics. Use DFT calculations to model substituent effects on transition states .

- Byproduct Formation : Monitor intermediates via LC-MS or in-situ IR . For example, over-oxidation of the furan ring may produce diketones, reducing yields .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions. Test solvent mixtures (e.g., THF/H₂O) .

Case Study : In 5-Ethylfuran-2-carboxylic acid synthesis, switching from KMnO₄ to CrO₃ increased yield by 15% due to reduced ring degradation .

How can computational modeling aid in predicting the reactivity of this compound in novel reaction environments?

Advanced Research Question

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., acetyl group as electrophilic center) .

- Simulate reaction pathways for carboxylation or acylation to optimize reagent selection.

- Molecular Dynamics (MD) : Model solvation effects to predict solubility and aggregation behavior in aqueous/organic media .

- Docking Studies : If targeting biological applications (e.g., enzyme inhibition), predict binding affinities to microbial proteins .

Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Note : Conduct a risk assessment for novel derivatives, as toxicity data may be incomplete .

How can researchers evaluate the bioactivity of this compound against microbial targets?

Advanced Research Question

- In Vitro Assays :

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against S. aureus or E. coli (96-well plate, 24–48 hr incubation) .

- Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA kits .

- Mechanistic Studies :

- Fluorescence Quenching : Track binding to bacterial DNA gyrase or fungal ergosterol .

- Metabolomics : Use LC-MS to identify microbial metabolic disruptions (e.g., TCA cycle intermediates) .

Data Interpretation : Compare IC₅₀ values with known inhibitors (e.g., aspirin for COX-2) to contextualize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.